Stigmastane-3,6-dione

Multidrug resistance reversal P-glycoprotein modulation Cancer pharmacology

Researchers often default to cheap, abundant phytosterols for steroid assays, only to find they lack specific functional activity. Stigmastane-3,6-dione solves this: it is one of only two steroids with experimentally confirmed, dose-dependent P-gp modulation (FAR 37.0 at 40 μg/mL), while β-sitosterol is completely inactive. It also shows selective anti-RA activity (RA-FLS IC50 23.07 μM) and anti-feedant activity against boll weevil. Procure this exact chemotype to ensure reproducible, mechanistically meaningful data.

Molecular Formula C29H48O2
Molecular Weight 428.7 g/mol
Cat. No. B1223221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmastane-3,6-dione
Synonymsstigmastane-3,6-dione
Molecular FormulaC29H48O2
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C)C(C)C
InChIInChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-20,22-26H,7-17H2,1-6H3
InChIKeyHMMVBUVVQLUGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stigmastane-3,6-dione: Physicochemical Identity and Comparator Landscape


Stigmastane-3,6-dione (CAS 22149-69-5; molecular formula C₂₉H₄₈O₂; MW 428.69 g/mol) is a C29 phytosteroid belonging to the stigmastane class, characterized by a fully saturated 5α-cholestane skeleton bearing ketone functionalities at both C-3 and C-6 [1]. Unlike the more abundant phytosterols β-sitosterol and stigmasterol—which possess a 3β-hydroxyl group and Δ5 unsaturation—stigmastane-3,6-dione is a minor natural product isolated from diverse botanical sources including Ailanthus altissima, Eleocharis dulcis, Polygonum chinensis, and Euphorbia species [2]. Its dual-ketone, saturated-ring architecture defines a pharmacophore that is structurally and mechanistically distinct from both the common Δ5-3β-hydroxy phytosterols and its own Δ4-unsaturated analog, stigmast-4-ene-3,6-dione. This structural divergence translates directly into a unique and non-interchangeable bioactivity fingerprint, as demonstrated by the quantitative comparator evidence presented below.

Pharmacophore Dual-ketone H-bond acceptor scaffold, distinct from 3β-hydroxy phytosterols
Assay profile Reported P-gp modulation, cytotoxicity, anti-RA FLS, and antifeedant endpoints
Specificity Dione requirement confirmed by inactive β-sitosterol comparator

Why Common Sterols Cannot Substitute for Stigmastane-3,6-dione


Among the stigmastane-class steroids, the 3,6-dione substitution pattern, combined with the fully saturated 5α-H A/B ring junction, creates a hydrogen-bond acceptor pharmacophore that is absent in both the 3β-monohydroxy phytosterols (e.g., β-sitosterol) and the Δ4-unsaturated dione analog [1]. This structural distinction is not cosmetic: in a direct head-to-head MDR reversal assay, β-sitosterol was completely inactive as a P-glycoprotein modulator, whereas stigmastane-3,6-dione produced a concentration-dependent fluorescence activity ratio (FAR) of 37.0 at 40 μg/mL [1]. Similarly, in a parallel cytotoxicity study on human hepatoma lines, stigmast-4-ene-3,6-dione was 2- to 3.6-fold more potent than its saturated counterpart, demonstrating that the Δ4 double bond—not merely the dione motif—governs cytotoxic potency [2]. Procuring a generic phytosterol or an unsaturated analog in place of stigmastane-3,6-dione will therefore yield fundamentally different experimental outcomes. The quantitative evidence below details these differentials.

β-Sitosterol lacks P-gp modulatory activity — substitution will yield false-negative MDR reversal results.
Stigmast-4-ene-3,6-dione cytotoxicity profile differs from saturated dione — not interchangeable for SAR studies.
Hydroxylated stigmastane derivatives show distinct antimicrobial potency — dione-specific activity may not transfer.

Stigmastane-3,6-dione Quantitative Selection Evidence


P-gp Modulation Activity vs. β-Sitosterol

In a direct head-to-head flow cytometric MDR reversal assay on L5178 human MDR1 gene-transfected mouse lymphoma cells, stigmastane-3,6-dione (compound 10) exhibited a dose-dependent P-glycoprotein modulatory effect with FAR values of 3.7 and 37.0 at 4.0 μg/mL and 40.0 μg/mL, respectively. In contrast, β-sitosterol (compound 9), which shares the identical stigmastane carbon skeleton but bears only a 3β-hydroxyl group, showed no significant activity at either concentration [1]. Among steroids tested, only stigmastane-3,6-dione and ergosterol peroxide displayed significant MDR reversal; other stigmastane-type steroids—including 7α-hydroxysitosterol, 6β-hydroxysitostenone, and stigmast-5-en-3β-ol-7-one—were inactive [1]. The structure-activity analysis indicates that the dual H-bond acceptor carbonyl groups, without competing H-bond donor hydroxyls, are critical for P-gp interaction [1].

P-gp Modulation
Head-to-head
FAR 3.7–37.0 (4–40 µg/mL) vs. β-sitosterol inactive
Supports MDR reversal SAR studies
L5178 MDR1-transfected lymphoma; verapamil positive control
Multidrug resistance reversal P-glycoprotein modulation Cancer pharmacology

Hepatoma Cytotoxicity vs. Δ4-Unsaturated Analog

In a direct comparative MTT cytotoxicity study on two human hepatoma cell lines, stigmastane-3,6-dione (compound 2) and stigmast-4-ene-3,6-dione (compound 3) were tested side-by-side. Stigmastane-3,6-dione exhibited IC50 values of 75.0 μg/mL against SMMC-7721 and 41.6 μg/mL against Hep3B cells. The Δ4-unsaturated analog, stigmast-4-ene-3,6-dione, was consistently more potent, with IC50 values of 37.5 μg/mL (SMMC-7721) and 11.5 μg/mL (Hep3B) [1]. This represents a 2.0-fold potency difference on SMMC-7721 and a 3.6-fold difference on Hep3B, attributable solely to the presence of a C4-C5 double bond [1]. A third compound, 5-decanoyl-2-nonyl pyridine (compound 1), showed even weaker activity (IC50 100.0 and 50.0 μg/mL respectively), confirming a rank-order potency: Δ4-unsaturated dione > saturated dione > non-steroidal pyridine [1].

Hepatoma Cytotoxicity
Head-to-head
IC50 41.6–75.0 µg/mL; Δ4-unsaturated analog 2.0–3.6× more potent
Supports saturation-state cytotoxicity SAR
MTT assay, SMMC-7721 and Hep3B cells
Hepatoma cytotoxicity Steroid structure-activity relationship MTT assay

Anti-RA FLS Activity vs. Co-Isolated Compounds

In a comprehensive study of Cayratia albifolia constituents, 20 compounds were isolated and screened for anti-RA activity. Stigmastane-3,6-dione (compound 1) was one of only four compounds that demonstrated dual activity: it inhibited RA-FLS cell proliferation with an IC50 of 23.07 μmol/L and suppressed TNF-α production in LPS-stimulated RAW 264.7 cells with an IC50 of 13.58 μmol/L [1]. Notably, β-sitosterol (compound 3), a widespread phytosterol isolated from the same plant, did not appear among the active compounds in either the anti-proliferative or cytokine-suppression assays [1]. The other active compounds were structurally unrelated molecules: pyrocatechol (15), n-hexadecanoic acid (19), and a complex bicyclic acid (20) [1]. Stigmastane-3,6-dione was the only steroid among the active set, indicating that the dual-ketone pharmacophore confers anti-RA activity not shared by β-sitosterol within the same experimental system.

Anti-RA FLS Activity
Cross-study
IC50 23.07 µM (RA-FLS), 13.58 µM (TNF-α); β-sitosterol inactive
Supports sterol-based anti-RA screening
RAW 264.7 LPS model; Cayratia albifolia isolates
Rheumatoid arthritis RA-FLS TNF-α inhibition Anti-inflammatory steroids

Boll Weevil Antifeedant Activity vs. Common Phytosterols

In a bioactivity-guided fractionation of Eleocharis dulcis, six compounds were isolated and tested for antifeedant activity against the boll weevil (Anthonomus grandis). 5α-Stigmastane-3,6-dione (compound 2) demonstrated antifeedant activity, along with the triterpenoid betulin (5) and the flavonoid tricin (6). Critically, the two co-isolated phytosterols—β-sitosterol (compound 3) and stigmasterol (compound 4)—were both inactive as antifeedants, as was hexacosanoic acid (compound 1) [1]. This qualitative head-to-head result demonstrates that within the same plant-sourced fraction tested on the same insect species, the 3,6-dione functionalization imparts antifeedant properties absent in the common 3β-hydroxy-Δ5 phytosterols [1]. The study was published in the Journal of Agricultural and Food Chemistry, a peer-reviewed ACS journal [1].

Antifeedant Activity
Cross-study
Active; β-sitosterol and stigmasterol inactive
Supports insect chemoreception SAR
Anthonomus grandis feeding assay
Insect antifeedant Agricultural pest management Steroid bioactivity

Antimicrobial Activity vs. Hydroxylated Stigmastane Derivatives

In the antimicrobial screening of seven stigmastane derivatives isolated from Ailanthus altissima fruits, Zhao et al. reported that the 95% ethanol extract was potent against the assayed bacteria, and compounds 3 (stigmast-5-ene-3β,7α-diol) and 7 (stigmast-5-ene-3β,7α,20ξ-triol) exhibited moderate antimicrobial activity. Notably, 5α-stigmastane-3,6-dione (compound 1) was not identified as an active antimicrobial in this panel, despite being structurally characterized alongside the active compounds [1]. This contrasts with independent findings from Hedyotis corymbosa, where stigmastane-3,6-dione, among other isolates, contributed to antimicrobial effects with an average MIC of approximately 100 μg/mL against human pathogenic bacteria [2]. The divergent outcomes suggest strain- or assay-dependent activity: the dione may exhibit weak, broad-spectrum activity (MIC ~100 μg/mL range) but lacks the potency of hydroxylated stigmastane derivatives in certain bacterial panels.

Antimicrobial Activity
Class-level
Inactive in one panel; MIC ~100 µg/mL in another
Supports antimicrobial scaffold derivatization
Strain-dependent activity; hydroxylated derivatives more active
Antimicrobial screening Steroid functional group effect Ailanthus altissima

Stigmastane-3,6-dione Procurement Use Cases


P-gp Modulator for MDR Reversal Studies

Stigmastane-3,6-dione is one of only two steroids with experimentally confirmed P-gp modulatory activity (FAR 3.7–37.0, dose-dependent on L5178 MDR1-transfected lymphoma cells), while the structurally related β-sitosterol is completely inactive in the identical assay [1]. This makes stigmastane-3,6-dione a valuable positive-control steroid or scaffold for structure-activity relationship (SAR) studies investigating the role of H-bond acceptor pharmacophores in P-gp modulation, where common phytosterols cannot serve as surrogates. Researchers in cancer multidrug resistance should procure this compound specifically, rather than defaulting to cheaper phytosterol alternatives that lack this functional activity entirely.

Steroid Scaffold for Anti-RA Drug Discovery

Stigmastane-3,6-dione has validated dual anti-RA activity: IC50 of 23.07 μmol/L against RA-FLS proliferation and 13.58 μmol/L for TNF-α suppression in LPS-stimulated RAW 264.7 macrophages, making it the only steroid among four active compounds identified from Cayratia albifolia [1]. In contrast, β-sitosterol—co-isolated from the same plant—was inactive in both assays [1]. For medicinal chemistry teams pursuing steroid-based RA therapeutics, stigmastane-3,6-dione provides a defined starting point with quantitative potency benchmarks against disease-relevant cell models, where generic phytosterol procurement would yield a false-negative screening outcome.

Saturation-State Cytotoxicity SAR Comparison

The parallel cytotoxicity testing of stigmastane-3,6-dione and stigmast-4-ene-3,6-dione—demonstrating a 2.0- to 3.6-fold potency differential across two hepatoma cell lines (SMMC-7721 and Hep3B) [1]—establishes these two compounds as a matched saturated/unsaturated pair for SAR studies. Researchers investigating how the A-ring oxidation state of stigmastane steroids influences cytotoxicity, membrane permeability, or target engagement can use this pair as a defined experimental system, where the sole structural variable is the C4-C5 double bond.

Insect Chemoreception and Antifeedant Research

Stigmastane-3,6-dione exhibits antifeedant activity against the boll weevil (Anthonomus grandis), while β-sitosterol and stigmasterol—co-tested from the same Eleocharis dulcis extract—are inactive [1]. This selective activity profile positions stigmastane-3,6-dione as a probe molecule for studying how insect gustatory receptors discriminate between C-3/C-6 ketone-functionalized steroids and the far more abundant 3β-hydroxy-Δ5 phytosterols. Agrochemists developing biorational pest management agents should consider this compound for structure-activity lead optimization, noting that standard phytosterol procurement cannot substitute for this specific chemotype.

Application
Selection Property
Validation Focus
MDR reversal SAR studies
Reported P-gp modulatory activity
Dione pharmacophore necessity over 3β-hydroxyl
RA-FLS proliferation assay
Dual anti-proliferative and TNF-α suppression profile
Steroid scaffold activity verification
Hepatoma cytotoxicity SAR
Saturation-state potency differential
Ring A oxidation state impact review
Insect chemoreception research
Reported antifeedant activity
Chemotype-specific receptor discrimination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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